5,6-Carboxyfluorescein dipivalate succinimide ester

描述

5,6-Carboxyfluorescein dipivalate succinimide ester is a derivative of fluorescein dye, widely used in various scientific applications. This compound is known for its ability to label antibodies and other probes, making it a valuable tool in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Carboxyfluorescein dipivalate succinimide ester involves the activation of 5,6-carboxyfluorescein with N-hydroxy-succinimide (NHS) and dicyclohexylcarbodiimide (DCC). This reaction forms the succinimidyl ester, which is more reactive towards primary amines . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a pH range of 7.0 to 9.0 .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems and purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

化学反应分析

Types of Reactions

5,6-Carboxyfluorescein dipivalate succinimide ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines. This reaction forms a stable amide bond, making it an efficient labeling reagent .

Common Reagents and Conditions

The common reagents used in these reactions include primary amines, NHS, and DCC. The reactions are typically carried out in organic solvents like DMF or DMSO, with the pH maintained between 7.0 and 9.0 to ensure optimal reactivity .

Major Products Formed

The major product formed from these reactions is a labeled protein or antibody, where the fluorescein dye is covalently attached to the primary amine groups on the target molecule .

科学研究应用

Scientific Research Applications

CFSE has a wide range of applications in various scientific disciplines:

Cell Biology

- Cell Proliferation Studies : CFSE is commonly used to assess cell division by measuring fluorescence dilution in daughter cells over successive generations.

- Cell Migration Tracking : Researchers employ CFSE to label cells for tracking their movement in vivo and in vitro.

Immunology

- T Cell Proliferation Assays : CFSE-based assays are equivalent to traditional measures of T cell responsiveness, providing insights into immune responses during infections or vaccinations .

- Antigen-Specific Responses : It helps in analyzing how T cells respond to specific antigens, aiding vaccine development.

Diagnostics

- Immunofluorescence Techniques : CFSE is utilized in Western blotting and ELISA assays, enhancing the detection of proteins and antibodies.

- Flow Cytometry : It serves as a vital tool for analyzing cellular populations based on fluorescence intensity, allowing for the quantification of specific cell types.

Chemical Biology

- Molecular Interaction Studies : CFSE acts as a fluorescent probe to study interactions between biomolecules, contributing to the understanding of biochemical pathways.

Case Study 1: T Cell Proliferation Assay

A study demonstrated that CFSE effectively labeled T cells from mice, allowing researchers to track proliferation in response to specific antigens. The results indicated a significant correlation between antigen concentration and T cell division rates, showcasing CFSE's utility in immunological research .

Case Study 2: Cancer Research

In another study focused on tumor microenvironments, CFSE was used to label immune cells infiltrating tumors. The findings illustrated how tumor-associated factors influenced immune cell migration and proliferation, providing insights into potential therapeutic targets .

作用机制

The mechanism of action of 5,6-Carboxyfluorescein dipivalate succinimide ester involves the formation of a covalent bond between the succinimidyl ester group and primary amines on the target molecule. This reaction results in the stable attachment of the fluorescein dye, allowing for long-term fluorescence labeling. The molecular targets primarily include lysine residues and other amine-containing biomolecules .

相似化合物的比较

Similar Compounds

5,6-Carboxyfluorescein succinimidyl ester: Similar in structure and function but lacks the dipivalate groups, making it less cell-permeable.

Fluorescein isothiocyanate (FITC): Another widely used fluorescent dye, but it reacts with primary amines through an isothiocyanate group instead of a succinimidyl ester.

Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE): More cell-permeable due to the presence of acetate groups, which are removed by intracellular esterases to activate the dye.

Uniqueness

5,6-Carboxyfluorescein dipivalate succinimide ester is unique due to its enhanced cell permeability and stable covalent bonding with primary amines. This makes it particularly useful for long-term cell labeling and tracking studies .

生物活性

5,6-Carboxyfluorescein dipivalate succinimide ester (CFSE) is a fluorescent dye widely used in biological research for cell labeling and tracking. Its unique properties allow it to serve as a vital tool in various applications, including flow cytometry, immunological studies, and cellular imaging. This article explores the biological activity of CFSE, focusing on its mechanisms of action, applications in research, and relevant case studies.

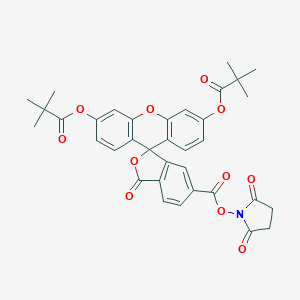

Chemical Structure : CFSE is a derivative of carboxyfluorescein, characterized by its succinimidyl ester group which reacts with amines to form stable conjugates. This property is essential for its application in labeling cells.

Mechanism of Action : Upon entering cells, CFSE is hydrolyzed by intracellular esterases to release carboxyfluorescein, a fluorescent compound that can be detected using fluorescence microscopy or flow cytometry. The retained fluorescence allows for the tracking of cell division and migration over time.

Applications in Biological Research

- Cell Proliferation Studies : CFSE is commonly used to assess lymphocyte proliferation. When cells divide, the dye is distributed equally among daughter cells, resulting in a dilution of fluorescence that can be quantitatively measured.

- Immunological Assays : CFSE labeling enables researchers to trace the fate of specific immune cell populations during immune responses. It has been effectively used in studies involving T-cell activation and differentiation.

- Cell Tracking in Tissues : CFSE has been utilized to label cells for tracking their migration in vivo. For example, studies have shown its utility in tracking stem cells in tissue engineering applications.

Case Study 1: Tracking T-Cell Proliferation

In a study published by the Journal of Immunology, researchers utilized CFSE to label CD4+ T-cells to analyze their proliferation in response to antigen stimulation. The results demonstrated that CFSE effectively tracked the division of T-cells over several days, providing insights into the dynamics of immune responses .

Case Study 2: Stem Cell Migration

A study published in Stem Cells explored the use of CFSE for tracking mesenchymal stem cells (MSCs) in a mouse model of tissue injury. The labeled MSCs were observed migrating to the site of injury over time, highlighting the potential for CFSE in regenerative medicine applications .

Data Summary

The following table summarizes key findings related to the biological activity and applications of CFSE:

Research Findings

Recent research has highlighted several aspects of CFSE's biological activity:

- Non-Toxicity : Studies indicate that CFSE labeling does not adversely affect cell viability or function, making it suitable for long-term studies .

- Stability : Once internalized, CFSE remains stable within cells for extended periods (up to six weeks), allowing for prolonged observation .

- Versatility : The compound can be used across various cell types, including immune cells and stem cells, making it a versatile tool in biological research .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULGCXFMIDYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。